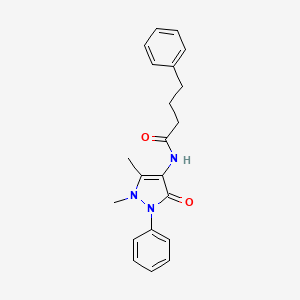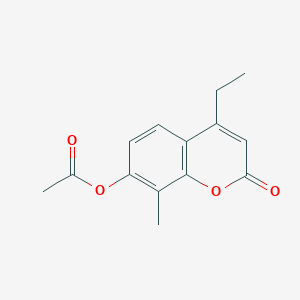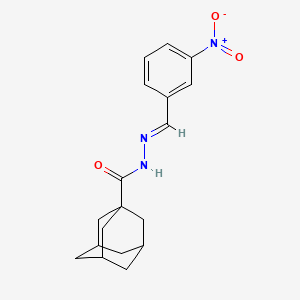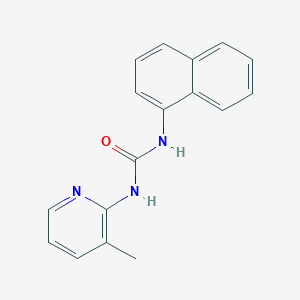![molecular formula C16H20N2O2S2 B5719036 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane, commonly known as MTSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfhydryl-reactive compounds, which are known for their ability to modify the activity of proteins.
Mecanismo De Acción
MTSEA works by reacting with sulfhydryl groups on proteins, which can lead to changes in protein activity and function. The reaction between MTSEA and sulfhydryl groups is typically reversible, which allows researchers to study the effects of protein modification in a controlled manner.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects, depending on the protein being studied. For example, MTSEA has been shown to modify the activity of ion channels, which can affect the electrical signaling of cells. MTSEA has also been used to study the function of transporters, which are proteins that move molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTSEA is its ability to modify the activity of proteins in a reversible manner. This allows researchers to study the effects of protein modification in a controlled manner. However, one limitation of MTSEA is that it can react with other groups on proteins besides sulfhydryl groups, which can lead to unintended effects.
Direcciones Futuras
There are several future directions for research on MTSEA. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and selective than MTSEA. Another area of interest is the use of MTSEA in the study of protein-protein interactions, which are important for a wide range of biological processes. Finally, researchers are also interested in exploring the potential therapeutic applications of MTSEA, particularly in the treatment of diseases that involve protein dysfunction.
Métodos De Síntesis
MTSEA can be synthesized through a reaction between 4-(2-methyl-1,3-thiazol-4-yl)phenylsulfonyl chloride and azepane. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
MTSEA has been widely used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to modify the activity of proteins by reacting with sulfhydryl groups. MTSEA has been used to study the structure and function of a wide range of proteins, including ion channels, transporters, and enzymes.
Propiedades
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-6-8-15(9-7-14)22(19,20)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAPTUXGTPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)


![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)



![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)